![molecular formula C16H12F3NO B6595796 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile CAS No. 477867-13-3](/img/structure/B6595796.png)
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile
Overview
Description
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile, commonly known as Flumazenil, is a benzodiazepine antagonist that is used to reverse the effects of benzodiazepines. It was first synthesized in 1981 by the pharmaceutical company Hoffmann-La Roche. The compound has been extensively studied for its mechanism of action and its potential therapeutic applications.
Scientific Research Applications
Flumazenil has been used in scientific research to investigate the effects of benzodiazepines on the brain and behavior. It has been shown to be effective in reversing the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines. This makes it a useful tool for studying the role of benzodiazepines in the brain and for developing new treatments for benzodiazepine addiction and overdose.
Mechanism of Action
Flumazenil works by binding to the benzodiazepine receptor in the brain, which is a type of GABA receptor. This binding prevents benzodiazepines from binding to the receptor and activating it. This leads to a reversal of the effects of benzodiazepines on the brain, including sedation, anxiolysis, and anticonvulsant effects.
Biochemical and Physiological Effects
Flumazenil has been shown to have few side effects and is generally well-tolerated. It has a short half-life and is rapidly cleared from the body. It does not have any intrinsic activity at the benzodiazepine receptor and does not affect GABA neurotransmission.
Advantages and Limitations for Lab Experiments
The main advantage of Flumazenil is its ability to reverse the effects of benzodiazepines and to study the role of benzodiazepines in the brain. However, its use is limited to laboratory experiments and it is not approved for clinical use in humans.
Future Directions
There are several potential future directions for research on Flumazenil. One area of interest is the development of new treatments for benzodiazepine addiction and overdose. Another area of interest is the investigation of the role of benzodiazepines in the development of anxiety and other psychiatric disorders. Additionally, Flumazenil may be useful in the study of GABA neurotransmission and the development of new treatments for neurological disorders such as epilepsy and Parkinson's disease.
Conclusion
In conclusion, Flumazenil is a benzodiazepine antagonist that has been extensively studied for its mechanism of action and its potential therapeutic applications. It is a useful tool for studying the role of benzodiazepines in the brain and for developing new treatments for benzodiazepine addiction and overdose. While its use is limited to laboratory experiments, there are several potential future directions for research on Flumazenil.
Synthesis Methods
The synthesis of Flumazenil involves several steps, including the reaction of 2,3-dimethylphenol with trifluoromethylbenzonitrile to form the intermediate 2-(2,3-dimethylphenoxy)-5-(trifluoromethyl)benzyl alcohol. The alcohol is then converted to the nitrile using a dehydrating agent such as thionyl chloride. The final compound is purified using chromatography and recrystallization.
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-5-(trifluoromethyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c1-10-4-3-5-14(11(10)2)21-15-7-6-13(16(17,18)19)8-12(15)9-20/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYYKIZFXTUPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204717 | |
Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477867-13-3 | |
Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477867-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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